molecular formula C20H16N2O5S B2460924 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 618873-19-1

3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2460924
CAS No.: 618873-19-1
M. Wt: 396.42
InChI Key: IEXPPDQZYJHXTM-UHFFFAOYSA-N
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Description

3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H16N2O5S and its molecular weight is 396.42. The purity is usually 95%.
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Biological Activity

The compound 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C22H18N2O5C_{22}H_{18}N_{2}O_{5}, and it features a pyrrolone core with various substituents that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrrolone Core : Achieved through cyclization reactions.
  • Introduction of Substituents : Functional groups such as methoxyphenyl and methylisoxazol are introduced via methods like Friedel-Crafts acylation and hydroxylation.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported the IC50 values for several thiophene-based compounds against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating promising anticancer properties:

CompoundIC50 (µM) - HepG2IC50 (µM) - MCF-7
4a66 ± 1.2050 ± 0.47
4b54 ± 0.2550 ± 0.53
14a57 ± 0.1372 ± 0.86
14b58 ± 0.8765 ± 0.45

These results suggest that derivatives of the compound may also exhibit similar or enhanced cytotoxic activity due to their structural features.

The potential mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Tumor Growth : By inducing apoptosis in cancer cells.
  • Antioxidant Properties : Compounds containing isoxazole rings often display antioxidant activity, which could contribute to their anticancer effects.

Case Studies

A notable case study involved the evaluation of a similar compound's effectiveness as a chemosensitizer in combination with Sorafenib, a standard treatment for liver cancer:

  • Study Design : HepG2 cells were pre-treated with various concentrations of the compound before exposure to Sorafenib.
  • Results : The combination significantly reduced the IC50 values for Sorafenib, indicating enhanced efficacy when used alongside the tested compound.
TreatmentIC50 (µM)
Sorafenib Alone3.9 ± 0.11
Compound 4a + Sorafenib (10 µM)2.6 ± 0.024
Compound 4b + Sorafenib (10 µM)1.2 ± 0.06

This suggests that the compound may have potential as an adjunct therapy in cancer treatment.

Properties

IUPAC Name

4-hydroxy-2-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c1-11-10-15(21-27-11)22-17(12-6-3-4-7-13(12)26-2)16(19(24)20(22)25)18(23)14-8-5-9-28-14/h3-10,17,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXPPDQZYJHXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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